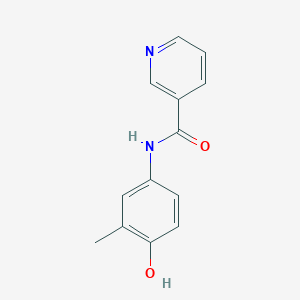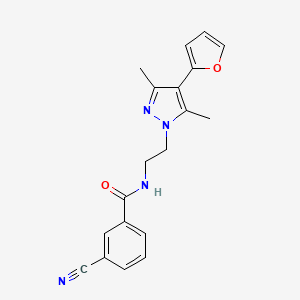
5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one” is a type of isoquinoline, which is a heterocyclic aromatic organic compound. It has a benzyl group attached to it, which is further substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar isoquinoline core, with the dichlorobenzyl group extending out from the plane. The dichlorobenzyl group would likely have a slight twist due to the steric hindrance of the chlorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the dichlorobenzyl group could potentially increase its lipophilicity compared to a simple isoquinoline .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Development of Synthetic Methodologies : Research has focused on the synthesis of isoquinoline derivatives, highlighting the importance of these compounds in organic synthesis. For example, one study described the synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating grease, indicating the utility of such compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016). Another example is the use of hypervalent iodine reagents for the oxidative cyclization of arylisoquinolinyl hydrazines, showcasing advanced synthetic techniques (Manivel et al., 2015).
Antioxidant and Antiproliferative Activities : The synthesis and biological evaluation of oxoquinoline derivatives were reported for their potential as anticancer and antioxidant agents. This indicates the interest in isoquinoline derivatives for therapeutic applications, especially in addressing oxidative stress and cancer (Ali et al., 2022).
Material Science and High-Altitude Disorders
Applications in Lubricants : Isoquinoline derivatives have been evaluated for their efficacy as antioxidants in lubricating greases, demonstrating their potential in improving the durability and performance of industrial materials (Hussein, Ismail, & El-Adly, 2016).
Addressing High Altitude Health Issues : The study on oxoquinoline-1(2H)-carboxamide derivatives highlighted their role in combating health concerns associated with high altitudes, such as oxidative stress and related disorders. This research underscores the versatility of isoquinoline derivatives in addressing a range of physiological challenges (Ali et al., 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-13-5-4-10(8-14(13)18)9-21-15-3-1-2-12-11(15)6-7-19-16(12)20/h1-5,8H,6-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFGDPHDFFBADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dichlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

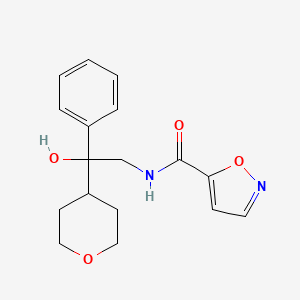

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2824824.png)

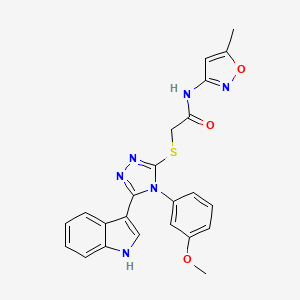
![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)
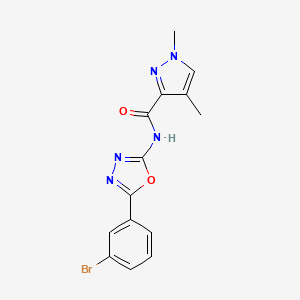
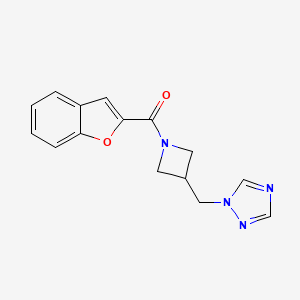

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)

